molecular formula C8H10N2 B2579102 3-Ethynyl-1-propylpyrazole CAS No. 1354705-99-9

3-Ethynyl-1-propylpyrazole

Cat. No. B2579102
CAS RN: 1354705-99-9
M. Wt: 134.182
InChI Key: WIQFOLSKYVOALP-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two nitrogen atoms . They are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies, including the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . The use of green methodologies in synthesizing structurally diverse and biologically relevant pyrazole derivatives has seen significant progress in recent years .


Molecular Structure Analysis

Pyrazoles have a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One nitrogen atom is pyrrole-type (proton donor) and the other is pyridine-type (proton acceptor) .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are known to participate in various chemical reactions, including Cu(I)-catalyzed azide–alkyne cycloaddition .


Physical And Chemical Properties Analysis

Pyrazoles exhibit diverse and valuable synthetical, biological, and photophysical properties . These properties can be highly dependent on the specific structure and substituent groups of the pyrazole derivative .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and biological target . For example, some pyrazole derivatives have been found to activate the apoptotic pathway to damage mitochondrial functions .

Safety and Hazards

The safety and hazards associated with a specific pyrazole derivative like “3-Ethynyl-1-propylpyrazole” would depend on its specific physical and chemical properties. In general, chemical hazards can pose a wide range of health hazards and physical hazards .

Future Directions

The field of pyrazole synthesis continues to evolve, with a focus on green methodologies and the development of new synthetic strategies . Pyrazole derivatives are expected to continue playing a significant role in various fields, including medicinal chemistry, drug discovery, and organic synthesis .

properties

IUPAC Name

3-ethynyl-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-6-10-7-5-8(4-2)9-10/h2,5,7H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQFOLSKYVOALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-1-propyl-1H-pyrazole

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